REACTION_CXSMILES
|
C(O[K])(C)(C)C.[CH3:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]([C:25]3[CH:30]=[CH:29][C:28]([O:31]C(=O)C(C)(C)C)=[CH:27][CH:26]=3)[CH:14]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:15]=[CH:16]2)=[CH:11][CH:10]=1.[Cl-].[NH4+]>CS(C)=O>[OH:31][C:28]1[CH:27]=[CH:26][C:25]([C:13]2[C:12]3[C:17](=[CH:18][C:9]([O:8][CH3:7])=[CH:10][CH:11]=3)[CH2:16][CH2:15][C:14]=2[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[CH:30][CH:29]=1 |f:2.3|
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
40.3 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
7-methoxy-3-phenyl-4-(4-pivaloyloxyphenyl)-3,4-dihydronaphthalene
|
Quantity
|
29.3 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(C(C=CC2=C1)C1=CC=CC=C1)C1=CC=C(C=C1)OC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for one day and night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
with much stirring, extraction
|
Type
|
WASH
|
Details
|
washed with a saturated sodium chloride solution (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying with anhydrous sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with thin layer chromatography (toluene:ethyl acetate=10:1)
|
Type
|
CUSTOM
|
Details
|
to obtain the subject compound (7, 16.0 mg; yield=69%)
|
Reaction Time |
1 d |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=C(CCC2=CC(=CC=C12)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |